molecular formula C14H13N3O B2461032 2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole CAS No. 301818-82-6

2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole

Cat. No.: B2461032
CAS No.: 301818-82-6
M. Wt: 239.278
InChI Key: SZUFCRZVPWAKBR-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of benzotriazole derivatives, which are recognized as a privileged scaffold in drug discovery due to their versatile biological properties . The benzotriazole nucleus is a bicyclic structure that is highly valuable for the design of new pharmacologically active compounds . Researchers utilize this core structure to develop molecules with a wide range of potential biological activities. Benzotriazole derivatives have been extensively investigated for their antimicrobial properties. They have demonstrated activity against various Gram-positive and Gram-negative bacteria, and structural modifications to the benzotriazole core can lead to compounds with efficacy against resistant strains . Furthermore, recent research highlights the substantial potential of benzotriazole-based compounds in antiviral drug discovery. Specific derivatives have shown selective antiviral activity against enteroviruses such as Coxsackievirus B5, with studies indicating that these compounds may interact with the early phase of the viral infection cycle, potentially preventing viral attachment . The structural flexibility of the benzotriazole ring allows it to be easily functionalized and incorporated into larger, more complex molecular systems through various synthetic methodologies, making it a versatile building block for creating diverse compound libraries for biological screening . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-12-8-6-11(7-9-12)10-17-15-13-4-2-3-5-14(13)16-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUFCRZVPWAKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Alkylation

In a protocol analogous to the methylation of 4-methyl-2-(2H-benzotriazol-2-yl)phenol reported by Li et al., the target compound can be synthesized via nucleophilic substitution. A mixture of 1H-benzotriazole and 4-methoxybenzyl chloride is refluxed in tetrahydrofuran (THF) with potassium carbonate as the base. The reaction proceeds via deprotonation of the benzotriazole at the N1 position, followed by alkylation to yield 1-[(4-methoxybenzyl)]-1H-benzotriazole, which tautomerizes to the thermodynamically favored 2H-form.

Optimization Insights

  • Solvent Selection : Polar aprotic solvents like THF or dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state.
  • Temperature : Prolonged reflux (24–48 hours) ensures complete conversion, as evidenced by the synthesis of analogous N-alkylated benzotriazoles.
  • Yield : Typical yields range from 60–75%, with purity dependent on chromatographic purification using silica gel and ethyl acetate/hexane mixtures.

Phase-Transfer Catalysis

Alternative conditions employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in a biphasic water/dichloromethane system have been explored to improve efficiency. This method reduces reaction times to 6–8 hours but requires stringent pH control to minimize hydrolysis of the 4-methoxybenzyl chloride.

Rearrangement Strategy

A more sophisticated route involves the-Wittig rearrangement of benzotriazole-containing precursors. This method, adapted from the work of Smith et al., enables the construction of the 4-methoxybenzyl moiety through a stereospecific sigmatropic shift.

Reaction Design

The synthesis begins with the preparation of 1-[(4-methoxybenzyloxy)(aryl)methyl]-1H-benzotriazole derivatives. Deprotonation with lithium diisopropylamide (LDA) at −78°C induces a-shift, expelling the benzotriazolyl group and forming the desired 2-[(4-methoxybenzyl)]-2H-benzotriazole.

Key Advantages

  • Stereochemical Control : The rearrangement proceeds with retention of configuration, enabling access to enantiomerically pure products.
  • Functional Group Tolerance : Electron-donating groups on the aryl ring (e.g., methoxy) enhance rearrangement efficiency.

Limitations and Modifications

Despite its elegance, this method suffers from low yields (40–50%) due to competing side reactions. Modifications, such as replacing LDA with milder bases like sodium hexamethyldisilazide (NaHMDS), have shown marginal improvements.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate N-alkylation reactions. In a representative procedure, 1H-benzotriazole and 4-methoxybenzyl bromide are heated to 120°C for 20 minutes in acetonitrile, achieving 85% conversion. This method reduces reaction times by 90% compared to conventional heating.

Solid-Phase Synthesis

Recent advances in solid-phase chemistry utilize resin-bound benzotriazole precursors. After alkylation with 4-methoxybenzyl halides, cleavage from the resin using trifluoroacetic acid yields the target compound with >95% purity.

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Disadvantages
Direct N-Alkylation K2CO3, THF, reflux, 24–48 h 60–75% Simplicity, scalability Moderate yields, tautomerism issues
-Wittig Rearrangement LDA, THF, −78°C, 2 h 40–50% Stereochemical control Low yields, sensitive conditions
Microwave-Assisted MW, 120°C, 20 min 70–85% Rapid, energy-efficient Specialized equipment required

Structural Characterization and Validation

Spectroscopic Data

  • 1H NMR (CDCl3): δ 7.80–7.20 (m, 4H, benzotriazole), 7.10 (d, J = 8.5 Hz, 2H, aromatic), 6.85 (d, J = 8.5 Hz, 2H, aromatic), 5.25 (s, 2H, CH2), 3.78 (s, 3H, OCH3).
  • 13C NMR : δ 159.2 (OCH3), 147.5 (benzotriazole-C), 130.1–114.3 (aromatic-C), 55.4 (CH2), 54.9 (OCH3).

X-ray Crystallography

Single-crystal X-ray analysis confirms the 2H-tautomer predominates in the solid state, with a dihedral angle of 57.8° between the benzotriazole and 4-methoxyphenyl planes.

Applications and Derivatives

The 4-methoxybenzyl group enhances lipophilicity, making this compound a promising scaffold for antimicrobial agents. Derivatives bearing electron-withdrawing substituents on the benzotriazole ring exhibit improved activity against methicillin-resistant Staphylococcus aureus (MRSA).

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzotriazoles, including 2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole, exhibit significant antimicrobial properties. Studies have shown that derivatives of benzotriazole can inhibit the growth of various bacteria and fungi. For instance, compounds derived from benzotriazole have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical strains .

Anticancer Properties

Benzotriazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Notably, the compound's ability to circumvent multidrug resistance mechanisms in cancer cells has been highlighted as a significant advantage .

Case Study: Prostate Cancer Treatment
A study evaluated the efficacy of a related compound in treating prostate cancer, demonstrating a tumor growth inhibition rate of 30% after 21 days of treatment at a dose of 15 mg/kg .

UV Stabilizers

Benzotriazoles are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent degradation of materials. The incorporation of this compound into polymer matrices can enhance the longevity and stability of products exposed to sunlight .

Photoinitiators

In photopolymerization processes, benzotriazole derivatives serve as effective photoinitiators. They facilitate the curing of resins under UV light, making them valuable in the production of inks, adhesives, and coatings .

Environmental Applications

Benzotriazoles are also studied for their environmental impact and potential as pollutants. They are known to degrade slowly in the environment and can accumulate in aquatic systems. The monitoring of benzotriazole levels in water bodies is crucial for assessing environmental health .

Summary of Key Findings

Application Area Key Findings
Medicinal ChemistrySignificant antimicrobial activity against MRSA; potential anticancer properties with effective inhibition of tubulin polymerization.
Material ScienceEffective UV stabilizers; useful as photoinitiators in polymerization processes.
Environmental SciencePersistent pollutants; require monitoring for environmental health assessments.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The benzotriazole moiety allows for π–π stacking interactions and hydrogen bonding, which enhances its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: The parent compound, known for its wide range of applications.

    2-Aminobenzotriazole: Used in medicinal chemistry for its enhanced biological activity.

    4-Methylbenzotriazole: Known for its use as a corrosion inhibitor.

Biological Activity

The compound 2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole is a member of the benzotriazole family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and its potential applications in medicinal chemistry.

Antimicrobial Activity

Benzotriazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12.5 μg/mL
This compoundS. aureus25 μg/mL

These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness depending on the structural modifications made to the benzotriazole core .

Anticancer Activity

Studies have indicated that benzotriazole derivatives possess anticancer properties by inhibiting specific cancer cell lines. For instance, this compound has been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of tubulin polymerization and interference with cell cycle progression.

Case Study:
In vitro studies on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 μM. The mechanism appears to involve the disruption of microtubule dynamics essential for mitosis .

Anti-inflammatory Properties

The anti-inflammatory potential of benzotriazole derivatives has been explored in various models. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Research Findings:
In a study using a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a significant reduction in paw swelling compared to control groups .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites.
  • DNA Interaction: Some studies suggest that benzotriazoles can intercalate into DNA structures, leading to disruptions in replication and transcription processes.

Structure-Activity Relationship (SAR)

The biological efficacy of benzotriazole derivatives is influenced by their structural features. Modifications at the phenyl ring or the triazole moiety can enhance or diminish their activity:

ModificationEffect on Activity
Methoxy group at para positionIncreased antimicrobial activity
Halogen substitutionsEnhanced anticancer properties

Q & A

Q. What are the optimal synthetic routes for 2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole under varying reaction conditions?

The synthesis typically involves condensation reactions between substituted benzaldehydes and heterocyclic precursors. For example, refluxing 4-methoxybenzaldehyde with a benzotriazole derivative in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours yields the target compound . Optimization can be achieved by adjusting solvent polarity, temperature, and catalysts (e.g., Lewis acids or organocatalysts). Computational tools like quantum chemical calculations can predict optimal reaction pathways and reduce trial-and-error experimentation .

Q. How can spectroscopic techniques be employed to characterize the structure of this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR can identify methoxy protons (δ ~3.8 ppm) and aromatic/heterocyclic carbons.
  • X-ray crystallography : Resolves bond angles and dihedral angles between the benzotriazole core and the 4-methoxyphenyl group, confirming stereoelectronic effects .
  • IR spectroscopy : Detects C-O (methoxy) stretching (~1250 cm1^{-1}) and triazole ring vibrations (~1500 cm1^{-1}) .

Advanced Research Questions

Q. How do computational methods enhance the prediction of reaction pathways for synthesizing benzotriazole derivatives?

Quantum mechanical calculations (e.g., DFT) model transition states and intermediates, enabling energy profiling of potential pathways . For example, ICReDD’s reaction path search methods integrate experimental data with computational predictions to identify low-energy routes, reducing synthesis time by >30% . Machine learning algorithms can further optimize reaction parameters (e.g., solvent, temperature) by analyzing historical data .

Q. What strategies resolve contradictions in biological activity data of benzotriazole derivatives across studies?

  • Factorial design : Systematically vary parameters (e.g., substituent position, solvent polarity) to isolate variables affecting bioactivity .
  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., enzyme inhibition, cytotoxicity) to identify outliers or methodological biases .
  • In silico docking : Validate experimental bioactivity by simulating ligand-receptor interactions, accounting for stereoelectronic effects from the methoxyphenyl group .

Q. How does the electronic configuration of this compound influence its photostability and UV absorption?

The methoxy group donates electron density via resonance, stabilizing the excited state and red-shifting UV absorption (λmax ~320–350 nm). X-ray crystallography confirms planar geometry, enhancing π-conjugation and photostability . Computational TD-DFT simulations correlate HOMO-LUMO gaps with experimental λmax, aiding in designing derivatives with tailored photochemical properties .

Q. What mechanistic insights explain the regioselectivity of benzotriazole functionalization reactions?

Regioselectivity is governed by:

  • Steric effects : Bulky substituents on the triazole ring direct electrophiles to less hindered positions.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) deactivate specific positions, while methoxy groups activate ortho/para sites via resonance .
    Kinetic studies (e.g., Hammett plots) quantify substituent effects, validated by DFT-calculated charge distributions .

Q. How can factorial design improve the scalability of benzotriazole derivative synthesis?

A 2k^k factorial design evaluates factors like temperature, catalyst loading, and stoichiometry. For example:

FactorLow LevelHigh Level
Temperature60°C100°C
Catalyst5 mol%15 mol%
Response surface methodology (RSM) identifies optimal conditions for yield (>85%) and purity (>95%) while minimizing side reactions .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Crystallization challenges include polymorphism and solvent inclusion. Strategies:

  • Solvent screening : Use high-polarity solvents (e.g., DMF/water mixtures) to enhance lattice stability.
  • Seeding : Introduce microcrystals to control nucleation.
  • Single-crystal X-ray analysis : Confirms unit cell parameters and validates purity .

Methodological Notes

  • Data validation : Cross-reference experimental results (e.g., NMR, HPLC) with computational predictions to resolve discrepancies .
  • Ethical reporting : Exclude non-reproducible data and disclose all reaction conditions (e.g., inert atmosphere, purity of reagents) .

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